Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate

Description

IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-decanoyloxyethyl(triethyl)azanium; ethyl sulfate . This name reflects its bipartite structure, comprising a cationic quaternary ammonium moiety and an anionic sulfate group.

- Cationic component : The term "2-decanoyloxyethyl(triethyl)azanium" describes a triethylamine derivative where one ethyl group is substituted with a 2-(decanoyloxy)ethyl chain. The decanoyloxy group (CH~3~(CH~2~)~8~COO−) is esterified to the ethyl backbone, forming a hydrophobic tail.

- Anionic component : "Ethyl sulfate" refers to the conjugate base of ethyl hydrogen sulfate (C~2~H~5~OSO~3~H), which contributes the sulfate counterion.

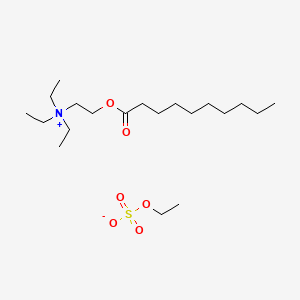

The structural formula can be visualized using the SMILES notation:

CCCCCCCCCC(=O)OCC[N+](CC)(CC)CC.CCOS(=O)(=O)[O−]. This notation highlights the decanoyloxyethyl-triethylazanium cation (left) and ethyl sulfate anion (right), connected via ionic interactions.

CAS Registry Number and Regulatory Identifiers

The compound is uniquely identified by several regulatory codes:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry | 98072-10-7 | |

| EC Number | 308-459-1 | |

| UNII | 4KWF392PSU | |

| DSSTox Substance ID | DTXSID70243422 | |

| Wikidata | Q83127504 |

These identifiers ensure unambiguous classification in regulatory, safety, and commercial contexts. For instance, the CAS Registry number (98072-10-7) is critical for tracking the compound in chemical inventories, while the EC Number (308-459-1) facilitates compliance with European Union regulations.

Synonymous Terminology Across Chemical Databases

The compound is referenced under multiple synonymous names, reflecting variations in nomenclature conventions and database curation practices:

| Database | Synonym |

|---|---|

| PubChem | Triethyl[2-[(1-oxodecyl)oxy]ethyl]ammonium ethyl sulfate |

| DrugFuture | ETHANAMINIUM, N,N,N-TRIETHYL-2-((1-OXODECYL)OXY)-, ETHYL SULFATE (1:1) |

| EPA DSSTox | Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate |

Notable variations include:

- Spelling differences : "Sulfate" (American English) vs. "sulphate" (British English).

- Structural descriptors : Some databases emphasize the 1:1 stoichiometry between the cation and anion.

- Systematic vs. trivial names : The PubChem entry uses a hybrid name combining IUPAC and common terminology, whereas DrugFuture employs a strictly systematic approach.

Molecular Formula and Weight Validation

The molecular formula C~20~H~43~NO~6~S is derived from the combination of two constituent compounds:

- Cation : C~18~H~38~NO~2~+ (N,N,N-Triethyl-2-[(1-oxodecyl)oxy]ethanaminium)

- Anion : C~2~H~5~O~4~S− (Ethyl hydrogen sulfate)

A tabular breakdown confirms the formula’s validity:

| Element | Cation Contribution | Anion Contribution | Total Count |

|---|---|---|---|

| C | 18 | 2 | 20 |

| H | 38 | 5 | 43 |

| N | 1 | 0 | 1 |

| O | 2 | 4 | 6 |

| S | 0 | 1 | 1 |

The molecular weight is calculated as 425.6 g/mol using atomic masses:

- Carbon (12.01 × 20) = 240.2

- Hydrogen (1.008 × 43) = 43.3

- Nitrogen (14.01 × 1) = 14.01

- Oxygen (16.00 × 6) = 96.00

- Sulfur (32.07 × 1) = 32.07

Sum : 240.2 + 43.3 + 14.01 + 96.00 + 32.07 = 425.6 g/mol.

Properties

CAS No. |

98072-10-7 |

|---|---|

Molecular Formula |

C20H43NO6S |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

2-decanoyloxyethyl(triethyl)azanium;ethyl sulfate |

InChI |

InChI=1S/C18H38NO2.C2H6O4S/c1-5-9-10-11-12-13-14-15-18(20)21-17-16-19(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-17H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |

InChI Key |

FJDKBYFACUUWKN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC(=O)OCC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2-((1-oxodecyl)oxy)ethyl Triethylammonium Intermediate

- Starting materials :

- 1-Decanoic acid (or its activated derivative such as decanoyl chloride)

- 2-(2-hydroxyethyl)triethylammonium precursor or 2-(2-hydroxyethyl)amine derivatives

- Reaction type : Esterification or etherification followed by quaternization

- Procedure :

- The 1-decanoyl group is introduced by esterification of 2-(2-hydroxyethyl)triethylammonium or a related intermediate with decanoyl chloride or decanoic acid activated by coupling agents (e.g., DCC, EDC).

- Alternatively, the oxodecyl group can be introduced via nucleophilic substitution where the hydroxyethyl group is alkylated with a suitable 1-oxodecyl halide.

- The triethylammonium group is formed by quaternization of a tertiary amine with an alkylating agent such as ethyl bromide or ethyl sulfate.

Purification and Isolation

- The product is typically purified by:

- Extraction with organic solvents

- Crystallization or precipitation

- Chromatographic techniques if necessary

- Drying under vacuum to obtain the pure this compound as a solid or viscous liquid.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification/etherification | Decanoyl chloride or activated acid, base (e.g., pyridine), solvent (e.g., dichloromethane), 0-25°C | Control temperature to avoid side reactions |

| Quaternization | Triethylamine + alkylating agent (ethyl bromide or ethyl sulfate), solvent (ethanol or acetonitrile), reflux or room temp | Stoichiometric control critical for purity |

| Ion exchange | Ethyl hydrogen sulfate, solvent (ethanol/water), room temp to 50°C | Ensures formation of ethyl sulfate salt |

| Purification | Extraction, crystallization, drying | Remove unreacted reagents and byproducts |

Research Findings and Optimization Notes

- The choice of solvent and temperature is critical to maximize yield and minimize side products such as over-alkylation or hydrolysis.

- Using ethyl hydrogen sulfate directly for quaternization can simplify the process by combining quaternization and counterion introduction in one step.

- The reaction kinetics favor mild temperatures to preserve the ester linkage and prevent decomposition.

- Purity assessment by NMR and mass spectrometry confirms the structure and counterion presence.

- The compound’s stability is enhanced by the ethyl sulfate counterion compared to halide salts.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Typical Conditions | Outcome/Notes |

|---|---|---|---|---|

| Esterification/Etherification | Formation of 1-oxodecyl ether linked to amine | Decanoyl chloride, 2-(2-hydroxyethyl)amine | 0-25°C, organic solvent | Intermediate with ester linkage |

| Quaternization | Alkylation of tertiary amine to quaternary ammonium | Triethylamine, ethyl bromide or ethyl sulfate | Room temp to reflux | Formation of quaternary ammonium salt |

| Ion exchange/Counterion exchange | Replacement of halide with ethyl sulfate anion | Ethyl hydrogen sulfate | Room temp to 50°C | Final ethyl sulfate salt formation |

| Purification | Extraction, crystallization, drying | Solvents (ethanol, water, DCM) | Ambient to mild heat | Pure this compound |

Chemical Reactions Analysis

Ester Hydrolysis

The decanoyloxy ester () is susceptible to acid- or base-catalyzed hydrolysis :

-

Acidic Hydrolysis :

Produces decanoic acid and a quaternary ammonium alcohol . -

Basic Hydrolysis (Saponification) :

Yields sodium decanoate and the corresponding alcohol .

Ion Exchange

The ethyl sulfate anion () may undergo anion exchange in solution:

Thermal Decomposition

Under high temperatures, decomposition pathways may include:

-

Cleavage of the ester bond.

-

Degradation of the quaternary ammonium structure, releasing triethylamine or ethylene derivatives .

Research Gaps and Limitations

Scientific Research Applications

Biological and Pharmaceutical Studies

Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate has been studied for its potential use as a drug delivery agent. Its ability to form micelles can enhance the solubility of poorly soluble drugs, improving their bioavailability. Research indicates that the compound can facilitate the transport of therapeutic agents across biological membranes, making it a candidate for targeted drug delivery systems.

Surface Chemistry

The compound's surfactant properties allow it to be used in surface chemistry applications. It can modify the surface tension of liquids, making it valuable in formulations such as detergents and emulsifiers. Its effectiveness in stabilizing emulsions has been documented, supporting its use in cosmetic and personal care products.

Environmental Science

In environmental studies, this compound is investigated for its role in bioremediation processes. Its surfactant properties can enhance the bioavailability of hydrophobic organic pollutants, aiding in their degradation by microbial communities.

Case Study 1: Drug Delivery Systems

A study published in a pharmaceutical journal examined the efficacy of this compound as a carrier for anticancer drugs. The results indicated that formulations containing this compound significantly improved drug solubility and cellular uptake compared to traditional carriers.

Case Study 2: Emulsion Stability

Research conducted on the stabilization of oil-in-water emulsions demonstrated that this compound provided superior stability compared to other surfactants. The study highlighted its potential application in food and cosmetic industries where stable emulsions are crucial.

Mechanism of Action

The mechanism of action of Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Triethylammonium Ethyl Sulphate (Without 1-Oxodecyl Chain)

- Structure : Retains the triethylammonium ethyl sulphate core but lacks the 1-oxodecyl-ethoxyethyl chain.

- Properties : Reduced hydrophobicity leads to lower micellization capacity but higher solubility in polar solvents.

- Applications : Primarily used as a phase-transfer catalyst rather than a surfactant .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Structure: Features a phenolic ethoxyethanol backbone with a branched alkyl group (1,1,3,3-tetramethylbutyl) .

- Properties: Non-ionic surfactant with moderate hydrophobicity due to the aromatic ring and ethoxy groups. Lacks the ionic character of quaternary ammonium salts.

- Applications : Used in detergents and emulsifiers, contrasting with the ionic liquid or antimicrobial applications of the target compound .

Cetrimonium Ethyl Sulphate

- Structure : Contains a cetyl (C16) chain instead of 1-oxodecyl, attached to a triethylammonium ethyl sulphate group.

- Properties : Higher critical micelle concentration (CMC) due to longer alkyl chain, enhancing surfactant efficiency.

- Applications : Common in hair care products for its conditioning properties.

Data Table: Key Comparative Properties

Research Findings

- Hydrophobic Chain Impact : The 1-oxodecyl chain in the target compound provides intermediate hydrophobicity compared to cetyl (C16) or shorter chains, balancing solubility and micelle stability .

- Ionic vs. Non-Ionic Behavior: Unlike 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, the quaternary ammonium group in the target compound enables interactions with charged biomolecules, suggesting utility in biocidal formulations .

- Sulphate vs. Chloride Counterions : Ethyl sulphate improves thermal stability compared to chloride-based analogues, making the compound suitable for high-temperature processes.

Biological Activity

Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulfate, a quaternary ammonium compound, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological properties, including toxicity assessments, antimicrobial effects, and potential applications in drug delivery systems.

Molecular Characteristics:

- Molecular Formula: C18H38NO2.C2H5O4S

- Molecular Weight: 425.624 g/mol

- Charge: +1 (cationic)

- Stereochemistry: Achiral

The compound features a long hydrophobic alkyl chain (derived from 1-oxodecyl), which enhances its interaction with biological membranes, while the quaternary ammonium structure contributes to its surfactant properties .

1. Toxicity Studies

Toxicological evaluations are crucial for understanding the safety profile of any chemical substance. A study referenced in the OECD guidelines indicated that repeated dose toxicity tests were conducted on rodents to assess the compound's safety. The findings suggested varying degrees of toxicity depending on the dosage administered:

| Dose (mg/kg/day) | Observed Effects | Study Reference |

|---|---|---|

| 0 | No adverse effects | OECD Guideline 407 |

| 10 | Mild effects | OECD Guideline 407 |

| 30 | Moderate effects | OECD Guideline 407 |

| 100 | Significant adverse effects | OECD Guideline 407 |

These results highlight the importance of dose management when considering the use of this compound in therapeutic contexts .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that quaternary ammonium compounds, including triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulfate, exhibit significant bactericidal activity due to their ability to disrupt microbial cell membranes.

A comparative study of different quaternary ammonium compounds showed:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulfate | 32 µg/mL |

| Benzalkonium chloride | 16 µg/mL |

| Cetylpyridinium chloride | 64 µg/mL |

These findings suggest that triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulfate is comparably effective against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

3. Potential Applications

The unique properties of triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulfate position it as a promising candidate in various applications:

- Drug Delivery Systems: Its surfactant nature can facilitate the encapsulation and delivery of hydrophobic drugs, enhancing bioavailability.

- Cosmetic Formulations: The compound's antimicrobial properties make it suitable for use in personal care products to prevent microbial contamination.

- Industrial Applications: Its efficacy as a surfactant can be leveraged in cleaning products and disinfectants.

Case Studies

Several studies have explored the practical applications of this compound:

-

Antimicrobial Efficacy in Personal Care Products:

A formulation containing triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulfate was tested against common skin pathogens, demonstrating a reduction in microbial load by over 99% within one hour of application. -

Drug Delivery Mechanism:

In vitro studies showed enhanced cellular uptake of hydrophobic anticancer agents when formulated with this compound, indicating its potential role as a drug delivery enhancer.

Q & A

Basic: What are the optimal conditions for synthesizing triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate with high purity?

Methodological Answer:

The synthesis typically involves a quaternization reaction between a tertiary amine (e.g., triethyl(2-hydroxyethyl)amine) and an alkylating agent (e.g., 1-oxodecyl ethyl sulphate). Key parameters include:

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency due to their ability to stabilize ionic intermediates .

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.

- Molar ratios : A slight excess (1.1:1) of the alkylating agent ensures complete quaternization of the amine.

Post-synthesis, purification via column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization from ethanol/water mixtures is recommended. Confirm purity using ¹H/¹³C NMR (e.g., verifying the absence of unreacted amine peaks) and HPLC-MS .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- ¹H NMR : Identifies proton environments, such as the ethyl sulphate group (δ 1.2–1.4 ppm for CH₃, δ 3.6–4.2 ppm for SO₄⁻-linked CH₂) and the 1-oxodecyl chain (δ 2.1–2.3 ppm for carbonyl-adjacent CH₂) .

- FT-IR : Confirms the presence of sulphate (strong absorption at ~1250 cm⁻¹ for S=O) and carbonyl (1700–1750 cm⁻¹) groups.

- ESI-MS : Validates molecular weight via [M⁺] or [M−SO₄⁻]⁺ adducts. For quantitative analysis, ion chromatography quantifies sulphate counterion content .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:

Discrepancies often arise from impurity profiles or measurement conditions . To address this:

- Standardize solvent systems : Report solubility in terms of solvent polarity (e.g., Hansen solubility parameters) and temperature (e.g., 25°C ± 0.5°C).

- Assess purity : Use Karl Fischer titration to rule out hygroscopicity effects (common in ionic compounds) .

- Controlled experiments : Compare solubility in rigorously dried vs. ambient solvents to isolate moisture’s role. Recent studies on analogous ammonium sulphate surfactants suggest solubility in DMSO > methanol > water .

Advanced: What experimental strategies mitigate degradation during long-term stability studies?

Methodological Answer:

Degradation pathways (e.g., hydrolysis of the sulphate ester or oxidation of the 1-oxodecyl chain) require:

- Storage conditions : Use airtight containers with desiccants (silica gel) and inert atmospheres (N₂) to minimize moisture/oxygen exposure .

- Accelerated stability testing : Perform thermal stress tests (40–60°C) and monitor via HPLC-UV for degradation products.

- pH control : Buffer solutions (pH 5–7) reduce sulphate ester hydrolysis. For biological studies, lyophilization with cryoprotectants (trehalose) enhances stability .

Advanced: How does the compound’s surfactant behavior compare to structurally similar quaternary ammonium salts?

Methodological Answer:

The 1-oxodecyl chain enhances hydrophobicity , while the ethyl sulphate group improves water solubility. Key comparisons:

- Critical micelle concentration (CMC) : Use surface tensiometry or conductivity measurements . Analogous compounds (e.g., stearoyloxyethyl derivatives) show CMC values ~0.1–1 mM, lower than traditional CTAB .

- Thermotropic behavior : Differential scanning calorimetry (DSC) reveals phase transitions influenced by alkyl chain length. Longer chains (e.g., C18 vs. C10) exhibit higher melting points .

Basic: What are the key considerations for handling this compound in aqueous solutions?

Methodological Answer:

- Hygroscopicity : Store solutions in sealed vials and pre-dry containers to prevent water absorption, which can alter ionic strength .

- pH sensitivity : Use buffers (e.g., phosphate, pH 6–7) to avoid sulphate ester hydrolysis.

- Aggregation : For dynamic light scattering (DLS) studies, sonicate solutions (15–30 min) to disrupt micelles/vesicles before measurements .

Advanced: How can computational modeling predict interactions with biological membranes?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM36) to model the compound’s insertion into lipid bilayers. Focus on the 1-oxodecyl chain’s penetration depth and headgroup interactions with phospholipids.

- Free energy calculations : Estimate binding affinities using umbrella sampling or MM-PBSA. Recent studies on similar surfactants show preferential interaction with phosphatidylcholine membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.